dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
Dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a synthetic organic compound featuring a cyclopenta[b]thiophene core substituted with dicarboxylate ester groups and an acetylated amino side chain bearing a 3,5-dimethylphenoxy moiety.
Properties
Molecular Formula |
C21H23NO6S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
dimethyl 2-[[2-(3,5-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C21H23NO6S/c1-11-7-12(2)9-13(8-11)28-10-16(23)22-19-18(21(25)27-4)17-14(20(24)26-3)5-6-15(17)29-19/h7-9,14H,5-6,10H2,1-4H3,(H,22,23) |
InChI Key |
NBLABCGSBQVZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: Dimethyl 2-{[(2,3-Dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
The closest analog identified is the positional isomer with a 2,3-dimethylphenoxy group instead of 3,5-dimethylphenoxy (CID: 146772385) . Key differences include:
Structural Implications :
- Electronic Effects: Symmetrical meta-methyl groups may delocalize electron density more uniformly across the phenoxy ring, altering reactivity in electrophilic substitutions.
Broader Class: Cyclopenta[b]thiophene Derivatives
While direct data for the target compound are lacking, cyclopenta[b]thiophene derivatives are known for:
- Photophysical Properties : Thiophene cores often exhibit tunable luminescence, but the dicarboxylate esters in this compound may reduce conjugation, shifting absorption/emission spectra.
- Biological Activity: Analogous compounds with acetylated amino side chains show protease inhibition, but substituent positioning (e.g., 3,5- vs. 2,3-dimethylphenoxy) critically modulates selectivity .
Computational and Experimental Data Gaps
Predicted Collision Cross Section (CCS)
The analog’s CCS values for adducts (e.g., [M+H]+: 198.8 Ų, [M+Na]+: 206.1 Ų) suggest a compact conformation .
Biological Activity
Dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
- Molecular Formula : C20H24N2O5S
- Molecular Weight : 396.48 g/mol
- CAS Number : Not specified in available literature.
Structural Characteristics
The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The presence of the dimethylphenoxyacetyl group suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thiophene have shown potent effects against various cancer cell lines:
- Mechanism of Action : Many thiophene derivatives act as topoisomerase inhibitors, which interfere with DNA replication and transcription. This mechanism has been validated through in vitro studies demonstrating inhibition of topoisomerase II activity and subsequent induction of apoptosis in cancer cells .
-
Case Studies :
- A study demonstrated that related compounds exhibited IC50 values ranging from 0.78 to 18 nM against multiple cancer cell lines including breast and colon cancers .
- Another investigation highlighted the ability of these compounds to induce reactive oxygen species (ROS), leading to enhanced apoptotic effects in treated cells .
Antiviral Activity
The compound's structural features may also confer antiviral properties. Similar compounds have been classified under antiviral agents, suggesting potential efficacy against viral infections. The specific mechanisms are still under investigation but may involve inhibition of viral replication or interference with viral entry into host cells .
Toxicological Profile
The safety profile of this compound is crucial for its therapeutic application. Preliminary studies indicate low toxicity towards normal cells while maintaining efficacy against cancer cells, which is a desirable trait for any anticancer agent .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
